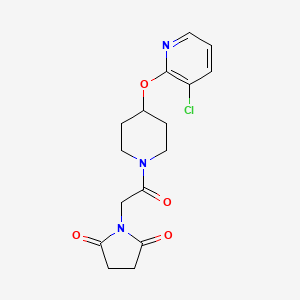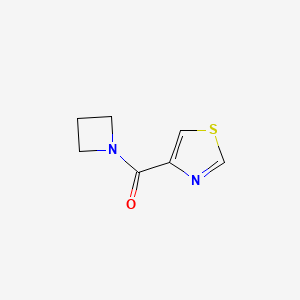
(3-(Dimethylamino)phenyl)(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone: is a fascinating compound with a complex structure that integrates multiple functional groups, making it a versatile molecule for various scientific applications. It consists of a dimethylamino phenyl group and a fluorophenyl-substituted thiazepanone ring, giving it unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone serves as a building block for complex molecular assemblies. It is used in the synthesis of heterocyclic compounds and advanced polymers.
Biology
The compound's bioactive properties are explored in drug design and development, particularly for targeting neurological receptors due to its dimethylamino group.
Medicine
Its potential therapeutic uses include acting as a precursor for pharmaceutical agents designed to treat neurological disorders, leveraging its interaction with specific receptors.
Industry
Industrially, it is employed in the manufacture of specialty chemicals and advanced materials due to its stable thiazepanone ring and the versatility provided by its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone involves multiple steps, often starting with the preparation of the thiazepanone ring. This can be achieved through a cyclization reaction involving 2-fluoroaniline and thioglycolic acid under acidic conditions to form the thiazepane backbone. Subsequent N-oxidation with hydrogen peroxide introduces the dioxido groups.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar steps but optimized for bulk production. High-pressure reactors and continuous flow techniques can enhance yield and efficiency. The process typically involves:
Cyclization of 2-fluoroaniline with thioglycolic acid.
Oxidation to introduce dioxido groups.
Coupling with a dimethylaminobenzene derivative.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized further to form sulfonic acid derivatives.
Reduction: : The thiazepanone ring can be reduced to thiazepane under specific conditions.
Substitution: : Halogen substitution reactions can occur at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride (LAH), sodium borohydride.
Substitution: : Nucleophiles such as sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: : Produces sulfonic acid derivatives.
Reduction: : Produces reduced thiazepane compounds.
Substitution: : Produces halogenated derivatives.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts primarily with neurological receptors, possibly acting as an agonist or antagonist depending on its structural conformation. The dimethylamino group can form hydrogen bonds with receptor sites, while the fluorophenyl and thiazepanone moieties facilitate binding affinity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Compared to other similar compounds, (3-(Dimethylamino)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone stands out due to its integrated thiazepanone and dimethylaminophenyl structure. This dual functionality increases its versatility in different applications.
Similar Compounds
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide: : Shares the dimethylamino group but differs in the carbodiimide functionality.
(2-Fluorophenyl)-4,4-dimethyl-1,3-oxazolidin-2-one: : Contains the fluorophenyl group but has an oxazolidinone ring instead of thiazepanone.
2-Dimethylaminoethylchloride hydrochloride: : Similar dimethylamino functionality but lacks the thiazepanone and fluorophenyl components.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHFUZYRJKGMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)

![N-butan-2-yl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2573892.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)

![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)



![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)

![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2573909.png)
